molecular formula C25H16BrCl B8243348 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene

Cat. No.: B8243348
M. Wt: 431.7 g/mol
InChI Key: UCBJXDOLZLHBDU-UHFFFAOYSA-N
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Description

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene is a polycyclic aromatic hydrocarbon derivative featuring a fluorene core substituted with bromine at position 4, a phenyl group at position 9, and a 2-chlorophenyl group also at position 7. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the chlorine and phenyl substituents modulate steric and electronic properties .

Properties

IUPAC Name

4-bromo-9-(2-chlorophenyl)-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrCl/c26-22-15-8-14-21-24(22)18-11-4-5-12-19(18)25(21,17-9-2-1-3-10-17)20-13-6-7-16-23(20)27/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBJXDOLZLHBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of 9-(2-chlorophenyl)-9-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-fluorene derivative, while oxidation can produce a fluorenone derivative.

Scientific Research Applications

Organic Electronics

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene is utilized as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs). The compound's conjugated π-electron system allows it to function effectively as a charge carrier, facilitating electron transport in electronic devices.

Key Features :

  • Acts as a precursor for various organic semiconductor materials.
  • Enhances the performance of organic light-emitting diodes through improved charge mobility.

Pharmaceuticals

In medicinal chemistry, this compound serves as an intermediate for synthesizing various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs. Its structure allows for modifications that can enhance biological activity.

Case Study : Research indicates that derivatives of fluorene compounds exhibit significant anticancer properties by interacting with specific molecular targets such as enzymes or receptors, modulating their activity to achieve therapeutic effects.

Material Science

The compound is also explored in material science for developing new materials with unique optical and electronic properties. Its structural characteristics make it suitable for creating advanced materials that can be used in sensors, photonic devices, and other applications.

Mechanism of Action

The mechanism of action of 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene depends on its application. In organic electronics, the compound functions as a charge carrier due to its conjugated π-electron system. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Biological Activity

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A fluorene backbone, which is known for its stability and electronic properties.
  • Bromine and chlorine substituents that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.
  • Receptor Binding : It can bind to receptors, altering their activity and potentially modulating signaling pathways associated with cell growth and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (Lung Carcinoma)5.0
MDA-MB-231 (Breast Carcinoma)7.2
HeLa (Cervical Carcinoma)8.5

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of tumor growth factors.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent for T-cell malignancies .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the phenyl ring have resulted in analogs with improved potency against specific cancer cell lines .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below highlights structural differences between the target compound and key analogs:

Compound Name Substituents (Position 9) Bromine Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene 2-Chlorophenyl, Phenyl 4 C₂₅H₁₆BrCl ~413.8* Not explicitly provided† Mixed halogenated and aromatic groups
4-Bromo-9,9-diphenyl-9H-fluorene Diphenyl 4 C₂₅H₁₇Br 397.31 713125-22-5 Symmetric diphenyl substitution
9-(3-Bromophenyl)-9-phenyl-9H-fluorene 3-Bromophenyl, Phenyl None C₂₅H₁₇Br 397.31 1257251-75-4 Bromine on phenyl ring (meta position)
2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene 4-(tert-Butyl)phenyl, Phenyl 2 C₂₉H₂₅Br 453.42 2416180-69-1 Bulky tert-butyl group
2-Bromo-9-methyl-9-phenyl-9H-fluorene Methyl, Phenyl 2 C₂₀H₁₅Br 335.24 1548450-68-5 Smaller methyl substituent

*Calculated based on analogous compounds.

Key Observations :

  • Steric Effects : The 2-chlorophenyl group in the target compound introduces greater steric hindrance compared to diphenyl (e.g., 4-Bromo-9,9-diphenyl-9H-fluorene) or methyl substituents .

Physical and Chemical Properties

Property This compound 4-Bromo-9,9-diphenyl-9H-fluorene 9-(3-Bromophenyl)-9-phenyl-9H-fluorene
Melting Point Not reported Not reported Not reported
Solubility Low in polar solvents (inferred) Low (nonpolar solvents preferred) Moderate in toluene
Reactivity Bromine at C4 enables cross-coupling Similar reactivity Bromine on phenyl limits coupling sites
Thermal Stability High (due to aromaticity) High Moderate (meta-bromine reduces symmetry)

Notes:

  • The 2-chlorophenyl group may reduce solubility compared to purely phenyl-substituted analogs .
  • Bromine’s position (C4 vs. phenyl ring) dictates reactivity: C4 bromine is more accessible for catalytic coupling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a fluorene precursor or cross-coupling reactions. For example, bromination using BBr₃ (as in 9-borafluorene derivatives ) or Suzuki-Miyaura coupling with boronic acid intermediates (e.g., 2,7-dibromo-9,9-dioctylfluorene derivatives ). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via NMR (¹H/¹³C) and mass spectrometry.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For fluorene derivatives, single-crystal diffraction (e.g., as performed for 9-bromo-9-borafluorene ) resolves bond lengths and angles. Complementary techniques include:

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic proton environments; ¹³C NMR confirms substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data for fluorene derivatives ) verifies molecular weight.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to CLP regulations (EC No. 1272/2008) :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Inert atmosphere (argon), away from oxidizers and ignition sources .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the reactivity of the bromine substituent enable further functionalization?

  • Methodological Answer : The bromine at position 4 undergoes cross-coupling (e.g., Suzuki, Stille) or nucleophilic substitution. For example:

  • Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce aryl groups .
  • Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃ and Xantphos .
  • Monitor reaction progress via TLC and characterize products with FT-IR (C-Br stretch at ~550 cm⁻¹ disappearance).

Q. What electrochemical properties make this compound suitable for organic electronics?

  • Methodological Answer : The extended π-conjugation and bromine/chlorine substituents enhance electron affinity. Techniques include:

  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in anhydrous DCM (0.1 M TBAPF₆). Fluorene derivatives typically show reversible redox waves at -1.5 to -2.0 V (vs. Ag/Ag⁺) .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model HOMO/LUMO levels (reference InChIKey from NIST data ).

Q. How can spectroscopic contradictions (e.g., conflicting melting points) be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies:

  • DSC/TGA : Analyze thermal behavior (melting point, decomposition) under nitrogen .
  • PXRD : Compare diffraction patterns with simulated data (Mercury software) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical values).

Q. What computational tools predict the compound’s behavior in supramolecular assemblies?

  • Methodological Answer : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS):

  • Input Structures : Retrieve 3D coordinates from PubChem or generate via Avogadro (minimized with MMFF94).
  • Binding Affinity : Calculate ΔG for host-guest complexes (e.g., with cyclodextrins) .

Q. How do steric effects from the 2-chlorophenyl group influence regioselectivity in reactions?

  • Methodological Answer : The ortho-chloro substituent creates steric hindrance, directing reactions to the para position. Experimental validation:

  • NOESY NMR : Detect proximity between chlorine and adjacent protons.
  • Crystallography : Resolve spatial arrangements (e.g., as in 9-bromo-9-borafluorene ).

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